molecular formula C8H7N3O3 B8080407 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole

3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole

Cat. No.: B8080407
M. Wt: 193.16 g/mol
InChI Key: GORNRNUXDCSVIJ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole is a chemical compound characterized by its nitrophenyl group attached to a dihydro-1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole typically involves the reaction of 4-nitroaniline with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction and yield higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole exerts its effects involves interaction with molecular targets and pathways. The nitro group on the phenyl ring plays a crucial role in its biological activity, influencing pathways related to cell signaling and apoptosis.

Comparison with Similar Compounds

  • 4-Nitrophenol: Similar nitrophenyl group but lacks the oxadiazole ring.

  • 2,3-Dihydro-1,2,4-oxadiazole derivatives: Similar oxadiazole ring but different substituents on the ring.

Uniqueness: 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.

This compound continues to be a subject of interest in various research fields, and its potential applications are vast and promising. Further studies are needed to fully understand its properties and harness its capabilities for practical use.

Properties

IUPAC Name

3-(4-nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5,8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORNRNUXDCSVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NOC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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